molecular formula C14H13N3O2S3 B10867723 3-Thiophen-2-yl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide

3-Thiophen-2-yl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide

Cat. No.: B10867723
M. Wt: 351.5 g/mol
InChI Key: ODILODLODUIYTH-AATRIKPKSA-N
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Description

3-(2-THIENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE is a complex organic compound featuring multiple functional groups, including thienyl, hydrazino, and carbothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-THIENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE typically involves multi-step organic reactionsThe final step involves the acrylamide formation through a reaction with acryloyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

3-(2-THIENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new C-N bonds with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-THIENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-THIENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE involves its interaction with specific molecular targets. The thienyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The hydrazino and carbothioyl groups may also contribute to its bioactivity by forming covalent bonds with target proteins, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-THIENYL)-N~1~-({2-[2-(2-THIENYL)ACETYL]HYDRAZINO}CARBOTHIOYL)ACRYLAMIDE is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential bioactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H13N3O2S3

Molecular Weight

351.5 g/mol

IUPAC Name

(E)-3-thiophen-2-yl-N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C14H13N3O2S3/c18-12(6-5-10-3-1-7-21-10)15-14(20)17-16-13(19)9-11-4-2-8-22-11/h1-8H,9H2,(H,16,19)(H2,15,17,18,20)/b6-5+

InChI Key

ODILODLODUIYTH-AATRIKPKSA-N

Isomeric SMILES

C1=CSC(=C1)CC(=O)NNC(=S)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

C1=CSC(=C1)CC(=O)NNC(=S)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

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